molecular formula C25H18N2O2S B11067752 N-[4-(1-benzofuran-2-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide

N-[4-(1-benzofuran-2-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide

Cat. No.: B11067752
M. Wt: 410.5 g/mol
InChI Key: MXRZHSFUXBCTKB-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide is a complex organic compound that features a benzofuran, phenyl, and thiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzofuran and thiazole intermediates, followed by their coupling through amide bond formation. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzofuran and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-[4-(1-benzofuran-2-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiazole moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For instance, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its unique combination of benzofuran and thiazole moieties, which may confer enhanced biological activity and specificity. This compound’s structural features allow for diverse chemical modifications, making it a versatile candidate for various applications in research and industry.

Properties

Molecular Formula

C25H18N2O2S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-(1-benzofuran-2-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide

InChI

InChI=1S/C25H18N2O2S/c1-16-26-22(15-30-16)17-6-8-19(9-7-17)25(28)27-21-12-10-18(11-13-21)24-14-20-4-2-3-5-23(20)29-24/h2-15H,1H3,(H,27,28)

InChI Key

MXRZHSFUXBCTKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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